![molecular formula C21H24FN3O3 B12284686 8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ABT-255は、主に結核の治療のために開発された新規な2-ピリドン系抗菌剤です。 これは、薬剤感受性株と薬剤耐性株の両方の結核菌に対して、in vitroおよびin vivoで有効性を示しています .
製造方法
合成経路と反応条件
ABT-255の合成は、いくつかの重要なステップを含みます。
出発物質: このプロセスは、4-クロロ-テトラフルオロピリジンと3-クロロテトラフルオロピリジンの市販混合物から始まります。
中間体の形成: ナトリウムtert-ブトキシドで処理した後、クロマトグラフィーで分離すると、4-tert-ブトキシ-3-クロロ-2,5,6-トリフルオロピリジンが得られます。
クロロ誘導体の形成: この中間体は、ジクロロメタンとジメチルホルムアミド中でオキシ塩化リンと反応させて、対応するクロロ誘導体を形成します。
カルボン酸エステルの形成: このクロロ誘導体は、次にエタノール中で乾燥した塩酸で処理して、カルボン酸エステルを生成します。
還元: カルボン酸エステルは、テトラヒドロフラン中で水素化リチウムアルミニウムを使用して還元し、期待されるアルデヒドを形成します。
環化: 最後に、このアルデヒドは、還流エタノール中でマロン酸ジエチル、ピペリジン、酢酸と環化させて、ABT-255が得られます.
工業生産方法
ABT-255の工業生産は、同じ合成経路に従いますが、商業的な需要を満たすために規模が拡大されています。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ABT-255 involves several key steps:
Starting Material: The process begins with a commercial mixture of 4-chloro-tetrafluropyridine and 3-chlorotetrafluoropyridine.
Formation of Intermediate: Treatment with sodium tert-butoxide, followed by chromatographic separation, yields 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine.
Chloro Derivative Formation: The intermediate is reacted with phosphorus oxychloride in dichloromethane and dimethylformamide to form the corresponding chloro derivative.
Carboxylic Ester Formation: This chloro derivative is then treated with dry hydrochloric acid in ethanol to produce the carboxylic ester.
Reduction: The carboxylic ester is reduced using lithium aluminium hydride in tetrahydrofuran to form the expected aldehyde.
Cyclization: Finally, the aldehyde is cyclized with diethyl malonate, piperidine, and acetic acid in refluxing ethanol to yield ABT-255.
Industrial Production Methods
The industrial production of ABT-255 follows the same synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
化学反応の分析
反応の種類
ABT-255は、次のようなさまざまな化学反応を受けます。
酸化: 特定の条件下で酸化して、さまざまな誘導体を形成することができます。
還元: この化合物は、アルデヒドまたはアルコールを形成するために還元することができます。
置換: 特にピリドン環で、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムは、頻繁に使用される還元剤です。
置換: アミンやチオールなどの求核剤は、置換反応で使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな生物学的活性を持つピリドン環の誘導体が含まれます。
科学研究への応用
ABT-255は、いくつかの科学研究への応用があります。
化学: これは、2-ピリドン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: この化合物は、細菌のDNAジャイレースに対する影響について研究されています。これは、細菌の複製に重要な酵素です。
医学: ABT-255は、薬剤耐性結核の治療薬としての可能性について研究されています。
科学的研究の応用
ABT-255 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of 2-pyridone derivatives.
Biology: The compound is studied for its effects on bacterial DNA gyrase, which is a crucial enzyme in bacterial replication.
Medicine: ABT-255 is being researched for its potential as a treatment for drug-resistant tuberculosis.
Industry: It is used in the development of new antimicrobial agents and as a reference compound in quality control .
作用機序
ABT-255は、細菌のDNA複製に不可欠な酵素である細菌DNAジャイレースを阻害することで作用します。この阻害は、細菌のDNA合成を阻害し、最終的に細菌細胞の死を引き起こします。 分子標的は、細菌DNAの超らせんに関与するDNAジャイレースのAおよびBサブユニットです .
類似の化合物との比較
ABT-255は、薬剤感受性株と薬剤耐性株の両方の結核菌に対して高い有効性を示すため、他の2-ピリドン系抗菌剤とは異なります。類似の化合物には、以下が含まれます。
ABT-719: 一般的なグラム陽性菌とグラム陰性菌の感染症に対する治療的マージンが改善されたABT-255のアナログです。
イソニアジド: 細菌細胞壁のミコール酸の合成を標的とする、第一線の抗結核薬です。
リファンピシン: 細菌RNAポリメラーゼを阻害する、もう1つの第一線の抗結核薬です
ABT-255は、その新規な作用機序と、結核治療の期間を短縮する可能性により際立っています。
類似化合物との比較
ABT-255 is unique compared to other 2-pyridone antimicrobial agents due to its high efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Similar compounds include:
ABT-719: An analog of ABT-255 with improvements in the therapeutic margin against common gram-positive and gram-negative bacterial infections.
Isoniazid: A first-line antitubercular drug that targets the synthesis of mycolic acids in the bacterial cell wall.
Rifampin: Another first-line antitubercular drug that inhibits bacterial RNA polymerase
ABT-255 stands out due to its novel mechanism of action and its potential to shorten the course of tuberculosis therapy.
特性
分子式 |
C21H24FN3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
8-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28) |
InChIキー |
LPFFKRSIFTURFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


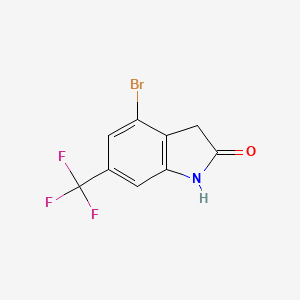

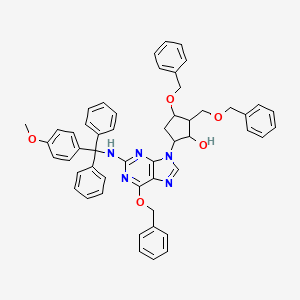
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
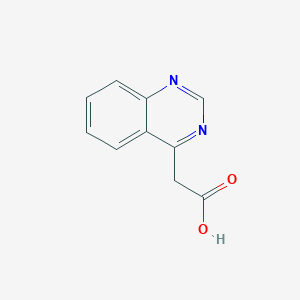
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
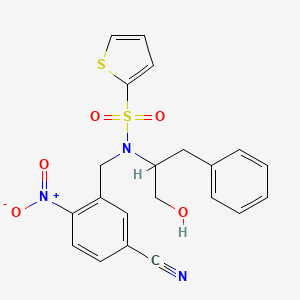
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
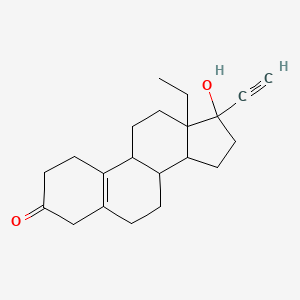
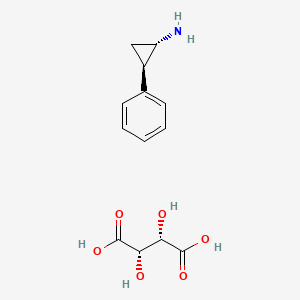
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
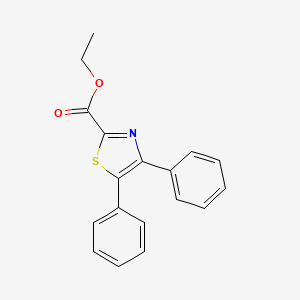
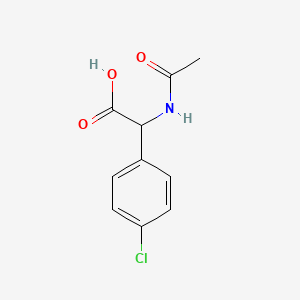
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
